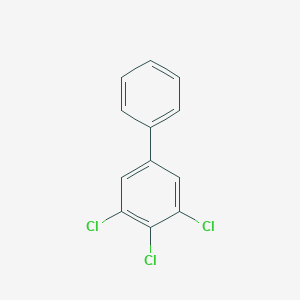

3,4,5-Trichlorobiphenyl

Overview

Description

3,4,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Scientific Research Applications

Adsorption and Corrosion Inhibition

- Adsorption for Corrosion Protection: Some derivatives, like 4H-1,2,4-triazole derivatives, have been studied for their role in inhibiting corrosion and dissolution of metals in acid solutions. These compounds exhibit high inhibitive efficiency, suggesting potential applications in metal protection and industrial processes (Bentiss et al., 2007).

Environmental Degradation and Treatment

- Microbial Reductive Dechlorination: Studies have shown that specific bacterial cultures can reductively dechlorinate compounds like 2,3,4,5-tetrachlorobiphenyl to forms like 2,3,5-trichlorobiphenyl, which is an essential process in bioremediation of contaminated environments (Drenzek et al., 2001).

- Granular Activated Carbon and Microwave Regeneration: This approach is used for treating trichlorobiphenyl-contaminated soil-washing solutions. It involves adsorption by granular activated carbon and subsequent microwave regeneration, demonstrating an effective method for treating contaminated environments (Liu et al., 2007).

Structural and Chemical Analysis

- Halogen Bonding and Structural Modularity: The crystal structure of 3,4,5-trichlorophenol, a closely related compound, shows significant insights into halogen bonding and structural modularity, which is crucial for understanding the chemical behavior of such compounds (Mukherjee & Desiraju, 2011).

Photocatalytic Degradation

- Photocatalytic Degradation into Alkanes: The use of Ag nanoparticle decorated ZnO microspheres has been studied for the photocatalytic degradation of trichlorobiphenyl compounds into long-chain alkanes. This represents a novel pathway for environmental detoxification of these compounds (Deng et al., 2015).

Molecular Interaction Studies

- Quinoid Metabolites and Mutagenicity: Investigations into the mutagenicity of polychlorinated biphenyls (PCBs) have shown that their quinoid metabolites can induce gene mutations, revealing critical insights into their toxicological impacts (Zettner et al., 2007).

Electrochemical Reduction

- Regioselectivity in Electrochemical Reduction: Studies on the electrochemical reduction of trichlorobiphenyls have provided insights into the regioselectivity of this process, which is vital for understanding their environmental degradation and treatment (Boyarskii et al., 2018).

Ozone Oxidation in Wastewater Treatment

- Ozone Oxidation of Trichlorobiphenyls: The use of ozone oxidation for the treatment of wastewater containing trichlorobiphenyls shows effective degradation, highlighting an important method for treating PCB-contaminated water (Abbasi et al., 2020).

Safety and Hazards

Future Directions

Future research could focus on the degradation of 3,4,5-Trichlorobiphenyl and other PCBs in the environment. For example, one study measured the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium . Such research could help to develop more effective methods for the remediation of PCB-contaminated sites.

Mechanism of Action

Target of Action

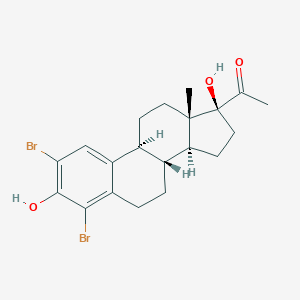

3,4,5-Trichlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction with its targets leads to changes in the regulation of eukaryotic gene expression.

Biochemical Pathways

The compound affects the biochemical pathways related to the circadian clock. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This inhibition can lead to changes in the circadian rhythm of the organism.

Pharmacokinetics

As a member of the polychlorinated biphenyls (pcbs), it is known to be persistent in the environment due to its low reactivity and stability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression regulated by the Estrogen receptor and alterations in the circadian rhythm due to the inhibition of PER1 .

Biochemical Analysis

Biochemical Properties

It is known that PCBs, including 3,4,5-Trichlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific PCB congener and the biological context .

Cellular Effects

Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are likely to be complex and context-dependent .

Molecular Mechanism

It is known that PCBs can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that PCBs can have long-term effects on cellular function, and that these effects can change over time . This includes potential effects on the stability and degradation of this compound .

Dosage Effects in Animal Models

It is known that the effects of PCBs can vary with dosage, and that high doses can have toxic or adverse effects .

Metabolic Pathways

It is known that PCBs can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that PCBs can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that PCBs can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .

properties

IUPAC Name |

1,2,3-trichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZSQRJGZHMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074176 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53555-66-1 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

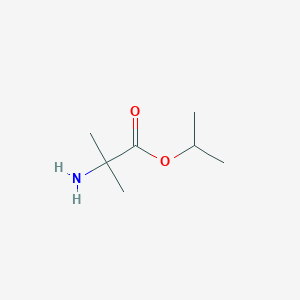

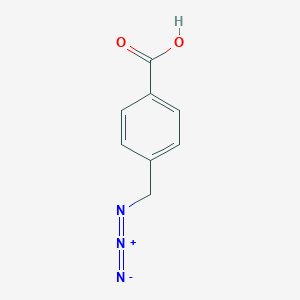

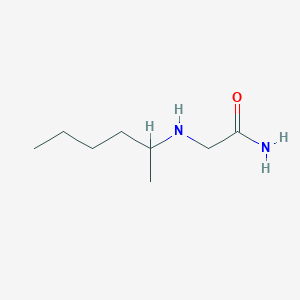

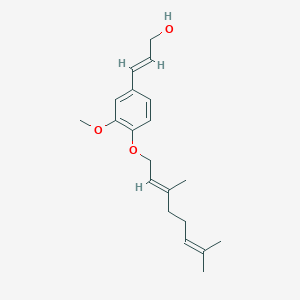

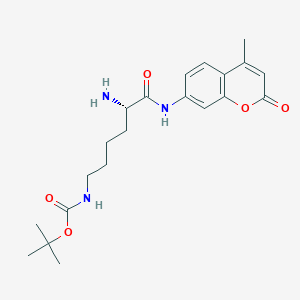

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?

A2: Studies using the fungus Aspergillus niger show that this compound undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []

Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?

A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, this compound shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)